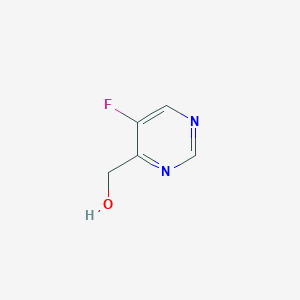

(5-Fluoropyrimidin-4-yl)methanol

Description

(5-Fluoropyrimidin-4-yl)methanol is a fluorinated pyrimidine derivative characterized by a hydroxymethyl group at the 4-position and a fluorine atom at the 5-position of the pyrimidine ring. This structural motif is critical in medicinal chemistry due to its role in enhancing biological activity and molecular stability. The compound has demonstrated significant antifungal properties, particularly against Aspergillus fumigatus, with high cure rates in murine models . Its synthesis often involves protecting-group strategies and chiral resolution to achieve high purity, as seen in the manufacturing of related pharmaceuticals like voriconazole .

Properties

Molecular Formula |

C5H5FN2O |

|---|---|

Molecular Weight |

128.10 g/mol |

IUPAC Name |

(5-fluoropyrimidin-4-yl)methanol |

InChI |

InChI=1S/C5H5FN2O/c6-4-1-7-3-8-5(4)2-9/h1,3,9H,2H2 |

InChI Key |

NIXXKNNXCGMDFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)CO)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyrimidin-4-yl)methanol typically involves the reaction of 5-fluoropyrimidine with formaldehyde under basic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. One such method involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The process typically includes steps such as purification through crystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyrimidin-4-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding fluoropyrimidine derivative without the hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

(5-Fluoropyrimidin-4-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of (5-Fluoropyrimidin-4-yl)methanol involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The fluorine atom enhances the compound’s ability to inhibit enzymes like thymidylate synthase, which is crucial for DNA replication and repair. This inhibition leads to the disruption of DNA synthesis and cell division, making it effective in the treatment of cancer .

Comparison with Similar Compounds

Pyrimidin-4-yl-Methanol (Non-Fluorinated Analog)

Structural Differences: Lacks the 5-fluorine atom present in (5-Fluoropyrimidin-4-yl)methanol. Key Properties:

- Molecular Weight : 110.11 g/mol (vs. 130.11 g/mol for the fluorinated analog) .

- Solubility: Similar polar solvent solubility (methanol, ethanol), but lower lipophilicity due to the absence of fluorine.

- Biological Activity : Inferior antifungal efficacy compared to fluorinated derivatives. Fluorination enhances electron-withdrawing effects, improving target binding and metabolic stability .

Voriconazole

Structural Relationship : Contains the (5-fluoropyrimidin-4-yl) group as part of a larger triazole-based antifungal agent.

Key Properties :

- Molecular Weight : 349.31 g/mol .

- Solubility: Freely soluble in methanol, acetonitrile, and DMSO (70 mg/mL), facilitating formulation for intravenous or oral use .

- Biological Activity : Potent against invasive fungal infections (e.g., aspergillosis), with chiral purity (>99.9%) critical for efficacy . The fluoropyrimidine moiety contributes to binding affinity for fungal cytochrome P450 enzymes .

Fluoxastrobin (Agrochemical Derivative)

Structural Relationship : Features a 5-fluoropyrimidin-4-yl group linked via an oxyphenyl chain.

Key Properties :

Ethynyl 5-Fluoropyrimidine

Structural Differences : Replaces the hydroxymethyl group with an ethynyl moiety.

Key Properties :

- Molecular Geometry: Rigid linear structure due to the ethynyl group, contrasting with the hydrogen-bonding capability of the hydroxymethyl group in this compound.

- Applications : Intermediate in synthesizing fluorinated heterocycles, highlighting the adaptability of 5-fluoropyrimidine derivatives .

Data Tables

Table 1. Structural and Physical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (Key Solvents) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₅H₅FN₂O | 130.11 | Methanol, Ethanol | 5-Fluorine, 4-Hydroxymethyl |

| Pyrimidin-4-yl-Methanol | C₅H₆N₂O | 110.11 | Methanol, Ethanol | 4-Hydroxymethyl (No fluorine) |

| Voriconazole | C₁₆H₁₄F₃N₅O | 349.31 | DMSO, Methanol, Acetonitrile | Triazole, Difluorophenyl, 5-Fluoropyrimidine |

| Fluoxastrobin | C₁₆H₁₂ClFN₃O₃ | 364.74 | Organic solvents | Chlorophenoxy, Dioxazin, 5-Fluoropyrimidine |

Research Findings and Mechanistic Insights

- Fluorination Impact: The 5-fluorine atom in this compound enhances electronegativity, improving interactions with fungal targets like cytochrome P450. This is corroborated by its superior activity over non-fluorinated analogs .

- Stereochemical Importance : In voriconazole, the (2R,3S) configuration and fluoropyrimidine group are critical for chiral purity and efficacy, underscoring the need for precise synthesis .

- Solubility-Bioavailability Trade-off: While this compound has favorable solubility, its simpler structure may limit bioavailability compared to voriconazole, which utilizes additional functional groups (e.g., triazole) for enhanced pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.